5-Chloro-2-nitroanisole
Overview
Description
5-Chloro-2-nitroanisole: is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethyl acetate . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-Chloroanisole: One common method involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.
Chlorination of 2-Nitroanisole: Another method involves the chlorination of 2-nitroanisole using chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods:
Continuous Flow Nitration: In industrial settings, continuous flow nitration processes are often employed to produce 5-chloro-2-nitroanisole.
Catalytic Chlorination: Industrial production may also involve catalytic chlorination processes, which offer higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under basic conditions for substitution reactions.
Major Products:
5-Chloro-2-aminoanisole: Formed by the reduction of this compound.
Substituted Anisoles: Various substituted anisoles can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-nitroanisole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine:
Pharmaceuticals: This compound is a key intermediate in the synthesis of certain pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.
Industry:
Agrochemicals: It is used in the production of herbicides and insecticides.
Dyes and Pigments: this compound is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitroanisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. Additionally, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-Chloro-2-nitroanisole: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.
2-Chloro-5-nitroanisole: Similar in structure but with the nitro group at the 5-position instead of the 2-position.
5-Chloro-2-nitrotoluene: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness:
Properties
IUPAC Name |
4-chloro-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEUJUYEUCCZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064426 | |
Record name | 5-Chloro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-53-8 | |
Record name | 4-Chloro-2-methoxy-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 4-chloro-2-methoxy-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLORO-2-NITROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY2LTV7GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the provided research articles tell us about the structural characteristics of 5-Chloro-2-nitroanisole?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they highlight the use of spectroscopic techniques for its characterization. [, ] One study utilized vibrational spectroscopy, specifically Density Functional Theory (DFT) calculations and normal coordinate analysis, to determine the vibrational spectra and potential energy distributions of the compound. [] This suggests that researchers are interested in understanding the vibrational modes and energy landscape of the molecule, which can provide insights into its stability, reactivity, and potential interactions with other molecules. The other study focuses on spectral investigations using this compound as a π-spacer with donor-acceptor variations. [] This suggests researchers are exploring its potential use in materials science, particularly in developing dye-sensitized solar cells (DSSCs).
Q2: How is computational chemistry being utilized in the research of this compound?
A2: Computational chemistry plays a crucial role in understanding the properties and potential applications of this compound. One of the provided research articles highlights the use of DFT calculations to study its potential as a π-spacer in DSSCs. [] DFT is a quantum mechanical modelling method used to investigate the electronic structure of molecules and predict their reactivity and other properties. Researchers are using DFT to analyze global reactivity descriptors of this compound and assess its performance in DSSCs. This approach allows for a theoretical assessment of the compound before experimental validation, accelerating the development of new materials.
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